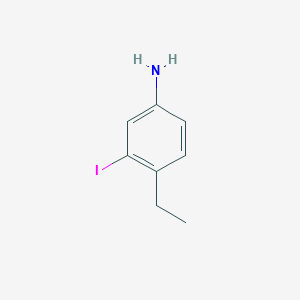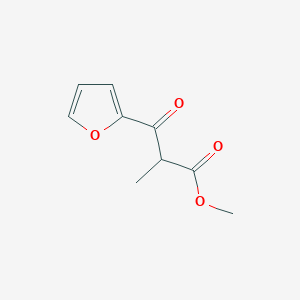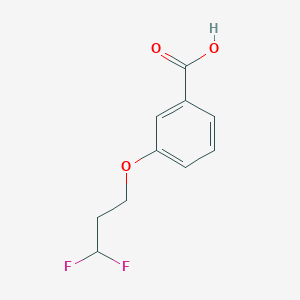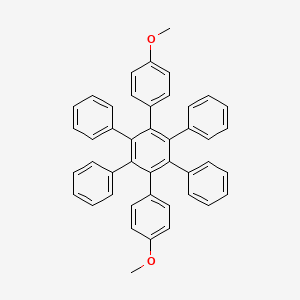
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple perfluorinated alkyl chains, which impart significant hydrophobicity and chemical stability. This compound is often used in various industrial and scientific applications due to its resistance to heat, chemicals, and its ability to form stable films and coatings .
Méthodes De Préparation
The synthesis of 1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluorinated alcohols with carbonyl compounds under specific conditions. One common method includes the use of perfluorononanol and perfluorohexanol as starting materials, which are reacted with phosgene or other carbonylating agents in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also include additional purification steps to ensure the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield perfluorinated alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate has a wide range of scientific research applications:
Chemistry: Used as a surfactant and in the synthesis of other fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of non-stick coatings, lubricants, and in the electronics industry for its insulating properties
Mécanisme D'action
The mechanism by which 1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate exerts its effects is primarily related to its chemical structure. The perfluorinated alkyl chains provide significant hydrophobicity, which allows the compound to form stable films and coatings. These chains also contribute to the compound’s resistance to chemical and thermal degradation. The carbonate group can participate in various chemical reactions, enabling the compound to be used in diverse applications .
Comparaison Avec Des Composés Similaires
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate can be compared to other similar fluorinated compounds, such as:
1H,1H,9H-Perfluorononyl acrylate: Used in polymer synthesis and coatings.
1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate: Similar in structure but with additional hydrogen atoms, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of perfluorinated alkyl chains and carbonate group, which imparts distinct chemical properties and makes it suitable for specialized applications .
Propriétés
Formule moléculaire |
C16H5F27O3 |
|---|---|
Poids moléculaire |
758.16 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C16H5F27O3/c17-3(18)7(23,24)10(29,30)13(35,36)14(37,38)11(31,32)8(25,26)5(19,20)1-45-4(44)46-2-6(21,22)9(27,28)12(33,34)15(39,40)16(41,42)43/h3H,1-2H2 |
Clé InChI |
FUUKSNSQDXKCHH-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)







